molecular formula C10H5FN2 B11914685 7-Fluoroisoquinoline-1-carbonitrile

7-Fluoroisoquinoline-1-carbonitrile

Cat. No.: B11914685
M. Wt: 172.16 g/mol
InChI Key: WEQVEIMFCCOAHM-UHFFFAOYSA-N
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Description

7-Fluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds with a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinoline-1-carbonitrile can be achieved through several methods:

    Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-Fluoroisoquinoline-1-carbonitrile involves its interaction with molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    7-Fluoroisoquinoline: Similar structure but without the carbonitrile group.

    7-Fluoroquinoline: A related compound with a quinoline instead of an isoquinoline structure.

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A reduced form of the isoquinoline ring.

Uniqueness: 7-Fluoroisoquinoline-1-carbonitrile is unique due to the presence of both a fluorine atom and a carbonitrile group, which imparts distinct chemical and biological properties. This combination makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

7-fluoroisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQVEIMFCCOAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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